molecular formula C16H27NO B1249941 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine CAS No. 117137-69-6

1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine

Cat. No. B1249941
CAS RN: 117137-69-6
M. Wt: 249.39 g/mol
InChI Key: UAIYHWLHQSKQLW-PEGOPYGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2, 4-Dodecadienoic acid pyrrolidide, also known as 1-(2, 4-dodecadienoyl)pyrrolidine, belongs to the class of organic compounds known as n-acylpyrrolidines. These are n-Acylated Pyrrolidine derivatives. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. 2, 4-Dodecadienoic acid pyrrolidide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-dodecadienoic acid pyrrolidide is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 4-dodecadienoic acid pyrrolidide can be found in herbs and spices and pepper (spice). This makes 2, 4-dodecadienoic acid pyrrolidide a potential biomarker for the consumption of these food products.
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine is a N-acylpyrrolidine. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Analogs

  • A study by Ishida & Mukaiyama (1978) presents the synthesis of Variotin and its analogs, including compounds derived from (2E,4E,6E)-8-hydroxy-2,4,6-dodecatrienoic acids. These syntheses are significant for creating analogs of natural products for further research.

Pyrrolidines in Medicine and Industry

  • Research by Żmigrodzka et al. (2022) highlights the importance of pyrrolidines, which are structurally related to 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine, in medicine and industry. They can be used in pharmaceuticals and as dyes or agrochemical substances.

Structural Analogues in Pharmaceutical Development

  • A study by Hosseini et al. (2006) focuses on the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, which are structurally related to the compound . These are used in developing pharmaceuticals due to their biological activity.

Electronic and Conductive Properties

  • Research by Sotzing et al. (1996) explores pyrrole derivatives for their low oxidation potentials and stability in conducting forms. This has implications in electronic applications, hinting at potential uses for similar compounds like 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine.

Pyrrolidine Derivatives with Biological Effects

  • A study by Mulholland et al. (1972) discusses the synthesis and derivatives of pyrrolidine-2,4-dione, a compound structurally related to 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine. These derivatives show biological activity and have potential pharmaceutical applications.

Polypyrroles in Material Science

  • A study by Yamanoi et al. (2015) shows the potential of polypyrroles in material science due to their unique electronic structures and stability, which could be relevant for compounds like 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine.

Pyrrolidines in Chemical Synthesis

  • Research by Jones et al. (1990) focuses on the acylation of pyrrolidine-2,4-diones. This study contributes to the understanding of the synthesis of pyrrolidine derivatives, which may have implications for the compound .

Pyrrolidine Derivatives in Bioactive Research

  • The work of Sorokina et al. (2007) highlights the synthesis of pyrrolidine derivatives, showing their potential in bioactive research due to their anticonvulsant activity.

properties

CAS RN

117137-69-6

Product Name

1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine

Molecular Formula

C16H27NO

Molecular Weight

249.39 g/mol

IUPAC Name

(2E,4E)-1-pyrrolidin-1-yldodeca-2,4-dien-1-one

InChI

InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-13-16(18)17-14-11-12-15-17/h8-10,13H,2-7,11-12,14-15H2,1H3/b9-8+,13-10+

InChI Key

UAIYHWLHQSKQLW-PEGOPYGQSA-N

Isomeric SMILES

CCCCCCC/C=C/C=C/C(=O)N1CCCC1

SMILES

CCCCCCCC=CC=CC(=O)N1CCCC1

Canonical SMILES

CCCCCCCC=CC=CC(=O)N1CCCC1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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